4-Oxo-3,4-dihydroquinazoline-6-carbonitrile is a heterocyclic compound that belongs to the quinazoline family, characterized by a fused bicyclic structure containing both a benzene and a pyrimidine ring. Its molecular formula is , and it is recognized for its potential biological activities, particularly in medicinal chemistry. This compound has been the subject of various studies due to its promising therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
This compound can be classified as a dihydroquinazoline derivative, which typically exhibits a range of biological activities. It is synthesized from precursors such as anthranilic acid derivatives and has garnered attention for its role in drug development and as a building block for more complex chemical entities.
The synthesis of 4-oxo-3,4-dihydroquinazoline-6-carbonitrile generally involves several steps that include cyclization reactions. A common synthetic route includes the reaction of anthranilic acid with cyanogen bromide, followed by cyclization in the presence of a base. This process can yield various derivatives depending on the specific precursors used.
The molecular structure of 4-oxo-3,4-dihydroquinazoline-6-carbonitrile features a quinazoline core with a carbonitrile group at position six and an oxo group at position four. The compound's structure can be visualized using X-ray crystallography, which confirms its planar configuration and provides precise bond lengths and angles.
4-Oxo-3,4-dihydroquinazoline-6-carbonitrile is involved in various chemical reactions:
The mechanism of action for 4-oxo-3,4-dihydroquinazoline-6-carbonitrile involves its interaction with specific biological targets. It has been shown to inhibit enzymes such as tyrosine kinases, which are crucial in cell signaling pathways. By binding to these enzymes, the compound disrupts cellular processes leading to effects such as reduced cancer cell proliferation .
Relevant data indicates that this compound exhibits distinct reactivity patterns due to its functional groups, making it suitable for further chemical modifications and applications in medicinal chemistry .
4-Oxo-3,4-dihydroquinazoline-6-carbonitrile has several scientific applications:
4-Oxo-3,4-dihydroquinazoline-6-carbonitrile belongs to the quinazolinone family, characterized by a bicyclic system comprising fused benzene and pyrimidine rings. Its systematic IUPAC name is 4-oxo-3,4-dihydroquinazoline-6-carbonitrile, reflecting the lactam functionality at position 4 (oxo group in a dihydroquinazoline system) and the cyano substituent at position 6. The core scaffold is designated as 3,4-dihydroquinazolin-4-one, where the "dihydro" indicates saturation at the 3,4-positions, and "one" specifies the carbonyl oxygen. The carbonitrile group (-C≡N) at C6 enhances the molecule’s polarity and serves as a versatile handle for chemical derivatization [1] [9].
Structural Features:
Table 1: Key Structural Attributes of 4-Oxo-3,4-Dihydroquinazoline-6-carbonitrile
Attribute | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C₉H₅N₃O | PubChem registry [1] |
Core Scaffold | 3,4-Dihydroquinazolin-4-one | IUPAC nomenclature |
Planarity Deviation | 0.006 Å (in analog) | X-ray crystallography [3] |
Hydrogen Bond Motifs | N-H⋯O (lactam), C–H⋯N (cyano) | Crystal packing analysis [3] |
Quinazolinones were first synthesized in the late 19th century via anthranilic acid condensations. The 4-oxo-3,4-dihydroquinazoline motif emerged prominently in the 1960s during explorations of bioactive alkaloids. Early routes involved cyclization of N-acyl anthranilamides, but these suffered from low yields for C6-substituted derivatives. The development of the Shapiro reaction in the 2000s marked a turning point, enabling direct C6 cyanation through palladium-catalyzed coupling or nucleophilic substitution on halogenated precursors [3]. For example, 3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile was synthesized via NaCN-mediated cyanation of a bromoquinazolinone intermediate under reflux conditions, followed by recrystallization from ethyl acetate to yield high-purity crystals [3]. Modern advances include:
The 4-oxo-3,4-dihydroquinazoline scaffold is a privileged structure in medicinal chemistry due to its:
Table 2: Therapeutic Applications of 4-Oxo-3,4-Dihydroquinazoline Derivatives
Therapeutic Area | Derivative Example | Biological Target | Reference |
---|---|---|---|
Neuroinflammation Imaging | Fluorinated 4-oxo-quinoline (RS-126) | Cannabinoid receptor type 2 (CB2) | [2] |
Acute Lung Injury | 4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide | TLR4/NF-κB pathway | [4] |
Dyslipidemia | MGL-3196 (pyridazinone-carbonitrile) | Thyroid hormone receptor-β (THR-β) | [7] |
Recent breakthroughs include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7